molecular formula C16H15NO3 B3055018 4-Nitro-1,3-diphenylbutan-1-one CAS No. 6277-67-4

4-Nitro-1,3-diphenylbutan-1-one

Cat. No. B3055018
CAS RN: 6277-67-4
M. Wt: 269.29 g/mol
InChI Key: HSDQDDXGMUPFTK-UHFFFAOYSA-N
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Description

4-Nitro-1,3-diphenylbutan-1-one is a chemical compound with the linear formula C16H15NO3 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 4-Nitro-1,3-diphenylbutan-1-one is represented by the linear formula C16H15NO3 . The compound has a molecular weight of 269.3 g/mol .

Scientific Research Applications

Deuterium/Hydrogen Exchange

The diastereomers of 4-nitro-1,3-diphenylpentan-1-one show distinct behavior in deuterium for hydrogen exchange reactions. The erythro diastereomer, for instance, retains its configuration during D/H exchange. In contrast, the threo diastereomer tends to undergo more epimerization than exchange. Moreover, 2-bromo-4-nitro-1,3-diphenylbutan-1-one demonstrates rapid ring closure to cyclopropane, outpacing exchange reactions (Kingsbury, 1998).

Synthesis of Tetraarylazadipyrromethenes

4-Nitro-1,3-diarylbutan-1-ones are pivotal in synthesizing tetraarylazadipyrromethene chromophores, used in various scientific fields. The process involves heating these compounds with an ammonium source in an alcohol solvent. This method reveals complex reaction pathways, including unique nitrogen rearrangements and concurrent pathways for forming the final product (Grossi et al., 2012).

Enzymatic Reduction Studies

In enzymatic reduction studies, compounds like 4-nitro-1,3-diphenylbutan-1-one play a role in understanding the reduction behaviors of various nitro compounds. For instance, studies on the enzymatic reduction of aliphatic nitro compounds provide insights into the formation of dimolecular compounds through reduction processes (Tatsumi et al., 1982).

Organocatalysis

4-Nitro-1,3-diphenylbutan-1-one derivatives are utilized in the field of organocatalysis. Their application in reactions like the Michael addition demonstrates their effectiveness in facilitating reactions involving cyclic ketones and acetophenone derivatives, leading to high enantioselectivity and diastereoselectivity (Pomarański & Czarnocki, 2019).

Microbial Degradation Studies

The microbial degradation of compounds structurally similar to 4-nitro-1,3-diphenylbutan-1-one, like 1,3-diphenylbutane, provides insights into the biodegradation mechanisms of polymers like polystyrene. These studies contribute to understanding how microorganisms like Bacillus and Pseudomonas metabolize such compounds (Sielicki et al., 1978).

Synthesis of Imidazoles

4-Nitro-1,3-diphenylbutan-1-one derivatives also find application in synthesizing imidazoles. Their role in one-pot synthesis strategies exemplifies their usefulness in producing high-yield, cost-effective, and environmentally benign reactions (Rana et al., 2018).

Safety and Hazards

4-Nitro-1,3-diphenylbutan-1-one is classified as an irritant. Prolonged exposure should be avoided, and vapor should not be inhaled. It is recommended to use caution when handling this compound .

properties

IUPAC Name

4-nitro-1,3-diphenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c18-16(14-9-5-2-6-10-14)11-15(12-17(19)20)13-7-3-1-4-8-13/h1-10,15H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSDQDDXGMUPFTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50284015
Record name 4-nitro-1,3-diphenylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50284015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitro-1,3-diphenylbutan-1-one

CAS RN

6277-67-4
Record name NSC34882
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34882
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-nitro-1,3-diphenylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50284015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 1 L flask, 94.7 g (0.455 mol) of benzylideneacetophenone were dissolved in 600 g of methanol, admixed with 138.9 g (2.275 mol) of nitromethane and 166.4 g (2.275 mol) of diethylamine and refluxed for 16 h. The solvent was half distilled off in vacuo and the precipitated solid was separated off and dried to constant weight in vacuo to obtain 118 g (438 mmol) of 4-nitro-1,3-diphenylbutan-1-one.
Quantity
94.7 g
Type
reactant
Reaction Step One
Quantity
600 g
Type
solvent
Reaction Step One
Quantity
138.9 g
Type
reactant
Reaction Step Two
Quantity
166.4 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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